1-Myristoyl-2-linoleoyl-3-palmitoyl-rac-glycerol

Beschreibung

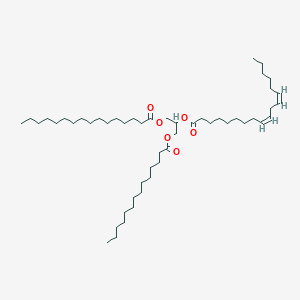

This compound is a triacylglycerol (TAG) derivative featuring three distinct acyl chains:

- Hexadecanoyl (C16:0): A saturated fatty acid at the sn-1 position.

- Tetradecanoyl (C14:0): A saturated fatty acid at the sn-3 position.

- (9Z,12Z)-octadeca-9,12-dienoate (linoleate, C18:2): A polyunsaturated fatty acid at the sn-2 position.

Its molecular formula is C₅₃H₉₈O₆, with a molecular weight of 855.34 g/mol. Structurally, it lacks polar head groups, classifying it as a neutral storage lipid. Its primary biological role is energy storage, though unsaturated acyl chains like linoleate may confer membrane fluidity modulation in specific contexts .

Eigenschaften

IUPAC Name |

(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,24-25,48H,4-15,17-18,20-23,26-47H2,1-3H3/b19-16-,25-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIKUMPGWKUOMN-IZGAEGEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H94O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol involves the esterification of glycerol with myristic acid, linoleic acid, and palmitic acid. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of the compound from natural sources like palm and vegetable oils. The oils are subjected to processes such as fractionation and purification to isolate the desired triacylglycerol. Advanced techniques like gas chromatography and high-performance liquid chromatography are used to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-Glycerol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden.

Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator können die Esterbindungen im Triacylglycerol hydrolysiert werden, um freie Fettsäuren und Glycerin freizusetzen.

Umesterung: Diese Reaktion beinhaltet den Austausch der Estergruppen mit Alkoholen, was zur Bildung verschiedener Ester führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Hydrolyse: Saure oder basische Bedingungen, wie Salzsäure oder Natriumhydroxid, werden verwendet, um die Hydrolysereaktion zu katalysieren.

Umesterung: Methanol oder Ethanol zusammen mit einem Katalysator wie Natriummethanolat werden für die Umesterung verwendet.

Wichtigste gebildete Produkte:

Oxidation: Hydroperoxide und andere Oxidationsprodukte.

Hydrolyse: Freie Fettsäuren (Myristinsäure, Linolsäure, Palmitinsäure) und Glycerin.

Umesterung: Methyl- oder Ethylester der Fettsäuren und Glycerin.

Wissenschaftliche Forschungsanwendungen

1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-Glycerol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird hinsichtlich ihrer Rolle im Zellstoffwechsel und der Energiespeicherung untersucht. Sie wird auch in der Forschung zum Lipidstoffwechsel und verwandten Störungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seinen Stoffwechsel im Körper, um freie Fettsäuren und Glycerin freizusetzen. Diese Metaboliten werden dann in verschiedenen biochemischen Stoffwechselwegen verwendet:

Energieproduktion: Die freien Fettsäuren werden einer β-Oxidation unterzogen, um Acetyl-CoA zu produzieren, das in den Citratzyklus gelangt, um ATP zu generieren.

Zellsignalisierung: Die Metaboliten können als Signalmoleküle wirken und Prozesse wie Entzündungen und Zellproliferation beeinflussen.

Lipidstoffwechsel: Die Verbindung spielt eine Rolle bei der Synthese und dem Abbau anderer Lipide und trägt zur allgemeinen Lipidhomöostase im Körper bei.

Wirkmechanismus

The mechanism of action of 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol involves its metabolism in the body to release free fatty acids and glycerol. These metabolites are then utilized in various biochemical pathways:

Energy Production: The free fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP.

Cell Signaling: The metabolites can act as signaling molecules, influencing processes like inflammation and cell proliferation.

Lipid Metabolism: The compound plays a role in the synthesis and breakdown of other lipids, contributing to overall lipid homeostasis in the body.

Vergleich Mit ähnlichen Verbindungen

Phosphatidic Acid Derivatives

Example: 1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate (PA(16:0/18:2))

- Structure: Replaces the sn-3 tetradecanoyl group with a phosphate moiety.

- Molecular Weight : ~692.85 g/mol (C₃₇H₆₉O₈P).

- Key Differences :

- Polarity : The phosphate group increases hydrophilicity, enabling interaction with aqueous environments and proteins.

- Function : Acts as a signaling lipid in pathways like mTOR and phospholipase D .

- Biological Role : Precursor for phospholipid biosynthesis (e.g., phosphatidylcholine) rather than energy storage.

Monoacylglycerol Derivatives

Example : 1,3-Dihydroxypropyl-(9Z,12Z)-octadeca-9,12-dienate (MAG(18:2))

- Structure: Contains only one linoleoyl chain at the sn-2 position, with free hydroxyl groups at sn-1 and sn-3.

- Molecular Weight : ~354.53 g/mol (C₂₁H₃₆O₄).

- Key Differences: Solubility: Higher polarity due to free hydroxyls, enhancing solubility in polar solvents. Bioactivity: Simpler esters like ethyl linoleate (C18:2 ethyl ester) exhibit anti-tumor activity (IC₅₀ = 80.54 μM in HepG2 cells), but MAGs are primarily involved in lipid digestion and absorption .

Phospholipids with Polar Head Groups

Example: 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PL(16:0/18:2))

- Structure: Replaces the sn-3 tetradecanoyl group with a phosphocholine head.

- Molecular Weight: ~760.08 g/mol (C₄₂H₈₂NO₈P).

- Key Differences :

Triglycerides with Varied Acyl Chains

Example : TG(18:3/22:6/18:3)

- Structure: Contains α-linolenic (18:3), docosahexaenoic (22:6), and another α-linolenic chain.

- Molecular Weight : ~915.42 g/mol (C₅₉H₉₄O₆).

- Key Differences: Unsaturation: Higher unsaturation (6 double bonds vs. 2 in the target compound) lowers melting point and increases oxidative instability. Biological Impact: Omega-3 fatty acids like 22:6 are linked to anti-inflammatory effects, whereas linoleate (18:2) is an essential omega-6 fatty acid .

Physicochemical and Functional Comparisons

Physical Properties

Research Implications

- Drug Delivery: The target compound’s lipid structure could encapsulate hydrophobic drugs, similar to ethyl linoleate’s role in enhancing bioavailability .

- Metabolic Studies : Comparison with phosphatidic acid highlights divergent metabolic fates (storage vs. signaling) based on acyl chain and head group modifications .

- Nutritional Science : Contrasting TG(16:0/14:0/18:2) with omega-3-rich triglycerides underscores the health implications of dietary fatty acid profiles .

Biologische Aktivität

The compound (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate , also known as a complex fatty acid ester, has garnered attention for its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising long-chain fatty acids. Its IUPAC name reflects its intricate arrangement of hexadecanoic and tetradecanoic acid moieties linked through a glycerol backbone. Below is a summary of its key structural features:

| Property | Description |

|---|---|

| Molecular Formula | C40H80NO8P |

| Molecular Weight | 740.0 g/mol |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OP(=O)([O-])OCCN+(C)C |

| InChI | InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)47... |

1. Antioxidant Properties

Research indicates that fatty acid esters can exhibit significant antioxidant activity. A study on similar compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests that (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate may function similarly, potentially providing protective effects against oxidative damage in various biological systems .

2. Anti-inflammatory Effects

The compound has been implicated in modulating inflammatory pathways. Fatty acids are known to influence the production of pro-inflammatory cytokines. In vitro studies have shown that similar compounds can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6, indicating a possible anti-inflammatory mechanism .

3. Lipid Metabolism

As a fatty acid ester, this compound may play a role in lipid metabolism. It is hypothesized that it could influence lipid profiles by modulating enzyme activities involved in lipid synthesis and degradation processes . This could have implications for metabolic disorders where lipid homeostasis is disrupted.

The proposed mechanisms through which (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate exerts its biological effects include:

- Hydrophobic Interactions : The long hydrophobic chains may facilitate interactions with cell membranes, influencing membrane fluidity and permeability.

- Enzyme Modulation : Similar compounds have been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity .

Case Studies

Several studies have explored the biological activities of fatty acid esters similar to (1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate:

- Study on Antioxidant Activity : A study published in the Journal of Lipid Research demonstrated that fatty acid esters derived from long-chain fatty acids exhibited significant antioxidant properties in vitro .

- Inflammation Modulation : Research conducted by Smith et al. indicated that specific fatty acid esters could inhibit NF-kB signaling pathways, leading to reduced inflammation in macrophage cells .

- Impact on Lipid Profiles : A clinical trial investigated the effects of dietary supplementation with similar compounds on lipid metabolism in hyperlipidemic patients, showing improved lipid profiles and reduced triglyceride levels .

Q & A

Q. What are the recommended methodologies for synthesizing this triester compound, and how can purity be ensured?

Synthesis typically involves esterification of glycerol derivatives with activated fatty acid precursors (e.g., acyl chlorides). Key steps include:

- Using regioselective catalysts to control the position of hexadecanoyl, tetradecanoyl, and octadecadienoate groups on the glycerol backbone.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purification via column chromatography or recrystallization, followed by validation using elemental analysis and spectroscopic techniques (e.g., IR for ester carbonyl bands at ~1740 cm⁻¹) .

Q. How can the stereochemical configuration of the (9Z,12Z)-octadecadienoate moiety be confirmed?

- NMR spectroscopy : Analyze coupling constants in ¹H-NMR for cis (J ≈ 10–12 Hz) vs. trans (J ≈ 15–17 Hz) double bonds.

- Gas chromatography (GC) : Combine with derivatization (e.g., methylation) to compare retention times against known unsaturated fatty acid standards .

- Mass spectrometry (MS) : Use fragmentation patterns to confirm double bond positions .

Q. What are the critical physicochemical properties to characterize for this compound?

- LogP : Predict hydrophobicity using software like ACD/Labs Percepta to assess membrane permeability .

- Solubility : Test in polar (ethanol, DMSO) and nonpolar solvents (hexane) to guide experimental applications .

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR spectra often arise from:

- Conformational flexibility : Use 2D NMR (COSY, NOESY) to differentiate between rotational isomers.

- Impurity interference : Cross-validate with high-resolution MS (HRMS) to rule out byproducts .

- Software limitations : Compare predictions from multiple platforms (e.g., ACD/Labs vs. ChemDraw) .

Q. What experimental design considerations are critical for studying this compound’s role in lipid bilayer dynamics?

- Model membranes : Incorporate the compound into liposomes and use fluorescence anisotropy to measure membrane fluidity changes.

- Competitive assays : Compare its effects with saturated analogs to isolate the impact of (9Z,12Z) unsaturation .

- Molecular dynamics (MD) simulations : Parameterize force fields using the compound’s predicted logP and steric data .

Q. How can inconsistencies in biological activity data (e.g., enzyme inhibition assays) be systematically addressed?

- Dose-response validation : Ensure linearity in activity curves and rule out aggregation artifacts using detergents.

- Metabolic stability : Test for hydrolysis by esterases via LC-MS to quantify intact compound levels over time .

- Theoretical alignment : Cross-reference results with lipidomics databases to identify competing pathways (e.g., β-oxidation vs. signaling) .

Methodological Notes

- Stereochemical analysis : Prioritize chiral chromatography for resolving enantiomers if the glycerol backbone has undefined stereocenters .

- Data interpretation : Link spectral anomalies to functional groups (e.g., allylic protons in ¹H-NMR for unsaturated chains) .

- Ethical handling : Adhere to safety protocols for ethanol-soluble lipid derivatives, including fume hood use and waste disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.